N-isopropyl-2-(naphthalen-1-yloxy)acetamide

Description

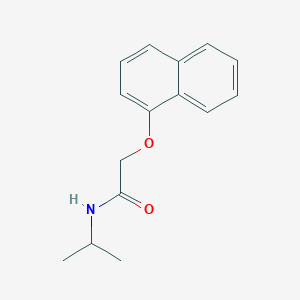

N-Isopropyl-2-(naphthalen-1-yloxy)acetamide is an acetamide derivative featuring a naphthalen-1-yloxy group attached to the α-carbon of the acetamide backbone and an isopropyl substituent on the nitrogen atom. Its structure combines lipophilic (naphthalene, isopropyl) and polar (amide, ether) moieties, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name |

2-naphthalen-1-yloxy-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(2)16-15(17)10-18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUIRTDWHVKULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501321173 | |

| Record name | 2-naphthalen-1-yloxy-N-propan-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

28949-26-0 | |

| Record name | 2-naphthalen-1-yloxy-N-propan-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Methodological Advancements

Williamson Ether Synthesis with N-Isopropyl Chloroacetamide

The most direct route involves a Williamson ether synthesis between 1-naphthol and N-isopropyl chloroacetamide. This method is favored for its simplicity and high yield under optimized conditions.

Synthesis of N-Isopropyl Chloroacetamide

Chloroacetyl chloride reacts with isopropylamine in dichloromethane at 0–5°C, yielding N-isopropyl chloroacetamide (98% purity):

$$

\text{ClCH}2\text{COCl} + (\text{CH}3)2\text{CHNH}2 \rightarrow (\text{CH}3)2\text{CHNHCOCH}_2\text{Cl} + \text{HCl}

$$

Key Conditions :

- Solvent: Anhydrous dichloromethane

- Temperature: 0–5°C (prevents side reactions)

- Base: Triethylamine (neutralizes HCl)

Etherification with 1-Naphthol

N-Isopropyl chloroacetamide undergoes alkylation with 1-naphthol in acetone under reflux with potassium carbonate:

$$

\text{C}{10}\text{H}7\text{OH} + (\text{CH}3)2\text{CHNHCOCH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}3} \text{N-Isopropyl-2-(naphthalen-1-yloxy)acetamide} + \text{KCl} + \text{H}2\text{O}

$$

Optimized Parameters :

Purification

Recrystallization from ethanol/water (8:2) yields >99% purity.

Acid Chloride Coupling Route

An alternative method involves synthesizing naphthalen-1-yloxyacetic acid followed by conversion to the acid chloride and coupling with isopropylamine.

Synthesis of Naphthalen-1-yloxyacetic Acid

1-Naphthol reacts with chloroacetic acid in alkaline medium:

$$

\text{C}{10}\text{H}7\text{OH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{C}{10}\text{H}7\text{OCH}2\text{COOH} + \text{NaCl}

$$

Conditions :

Formation of Acid Chloride

The acid is treated with thionyl chloride under reflux:

$$

\text{C}{10}\text{H}7\text{OCH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}7\text{OCH}2\text{COCl} + \text{SO}2 + \text{HCl}

$$

Amidation with Isopropylamine

The acid chloride reacts with isopropylamine in tetrahydrofuran (THF):

$$

\text{C}{10}\text{H}7\text{OCH}2\text{COCl} + (\text{CH}3)2\text{CHNH}2 \rightarrow \text{this compound} + \text{HCl}

$$

Key Metrics :

Comparative Analysis of Methods

| Parameter | Williamson Route | Acid Chloride Route |

|---|---|---|

| Steps | 2 | 3 |

| Overall Yield | 82–88% | 60–75% |

| Purification Complexity | Low (recrystallization) | Moderate (chromatography) |

| Scalability | High | Moderate |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the naphthalene ring.

Reduction: Reduced forms of the acetamide moiety.

Substitution: Substituted derivatives at the acetamide moiety.

Scientific Research Applications

Synthesis of N-isopropyl-2-(naphthalen-1-yloxy)acetamide

The synthesis of this compound typically involves the following steps:

- Formation of Naphthalen-1-yloxyacetyl Chloride : Naphthalen-1-ol is reacted with chloroacetyl chloride in the presence of a base such as pyridine.

- Amidation Reaction : The resulting naphthalen-1-yloxyacetyl chloride is then reacted with isopropylamine to yield this compound.

This synthetic route allows for the production of the compound in a laboratory setting, facilitating further research into its properties and applications.

Scientific Research Applications

This compound has several notable applications across various fields:

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique naphthalene structure allows chemists to explore new chemical reactions and products.

Biology

- Biological Activity : Research indicates that this compound may exhibit antimicrobial and antifungal properties. Preliminary studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects, particularly in drug development. Its interaction with specific molecular targets could lead to advancements in treating various diseases, including cancer.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Cytotoxicity Assays

In vitro studies have indicated that modifications in the structure of naphthalene derivatives can significantly influence their cytotoxic effects on cancer cell lines. For example, compounds with similar structures demonstrated varying levels of apoptosis induction in breast cancer cells.

Antimicrobial Testing

Recent investigations into the antimicrobial properties of naphthalene derivatives showed promising results against Gram-positive bacteria. These findings suggest that further structural modifications could enhance efficacy against a broader spectrum of pathogens.

Mechanistic Studies

Research focusing on the interaction between this compound and specific enzymes has provided insights into its therapeutic potential. Studies revealed that certain structural features are critical for binding affinity and inhibition potency, which could inform future drug design efforts.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-isopropyl-2-(naphthalen-1-yloxy)acetamide with structurally related compounds, focusing on synthesis, physicochemical properties, and functional distinctions.

Table 1: Structural and Functional Comparison

Key Findings:

Positional Isomerism :

- The naphthalen-1-yloxy group in the target compound vs. naphthalen-2-yloxy in ’s analog highlights positional isomer effects. For example, naphthalen-1-yloxy derivatives may exhibit distinct π-π stacking or steric interactions compared to 2-yloxy isomers, impacting receptor binding or solubility .

Substituent Effects on Bioactivity :

- Flufenacet () demonstrates how electron-withdrawing groups (e.g., trifluoromethyl, thiadiazole) enhance herbicidal activity. In contrast, the target compound lacks these groups, suggesting divergent applications .

- Triazole-containing analogs () exhibit antimicrobial properties, likely due to hydrogen-bonding interactions via the triazole ring. The absence of this moiety in the target compound may reduce such activity .

Synthetic Routes :

- The target compound likely involves simpler amidation or nucleophilic substitution, whereas triazole derivatives (e.g., 6h–6k) require copper-catalyzed 1,3-dipolar cycloaddition, adding complexity .

Physicochemical Properties: Lipophilicity: The isopropyl group in the target compound enhances lipophilicity compared to morpholinoethyl () or hydrophilic triazole derivatives . Hydrogen Bonding: Acetamide and ether groups in the target compound enable moderate hydrogen bonding, whereas triazole-containing analogs () offer additional H-bond acceptors .

Table 2: Spectroscopic Data Comparison

| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (Key Peaks, δ ppm) | ¹³C NMR (Key Peaks, δ ppm) |

|---|---|---|---|

| This compound | ~1670 (amide C=O) | 1.2 (d, 6H, isopropyl), 4.2 (s, 2H, CH2O) | 170 (C=O), 60 (OCH2) |

| 6h (triazole analog) | 1671 (amide C=O) | 5.38 (s, 2H, NCH2CO), 5.48 (s, 2H, OCH2) | 165.0 (C=O), 61.6 (OCH2) |

| Flufenacet | ~1680 (amide C=O) | 1.3 (d, 6H, isopropyl), 7.5 (m, 4H, Ar-H) | 170 (C=O), 115–135 (CF3, thiadiazole) |

Biological Activity

N-isopropyl-2-(naphthalen-1-yloxy)acetamide is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

This compound is synthesized through the reaction of naphthalen-1-ol with isopropylamine and chloroacetyl chloride. Its unique structure, featuring a naphthalene moiety, suggests potential interactions with biological targets that could lead to significant pharmacological effects.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effects against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 12.5 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

The compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

2.2 Anticancer Activity

This compound has also shown promise in cancer research. A study evaluating its antiproliferative effects revealed significant activity against various human cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| NPC-TW01 (Nasopharyngeal) | 0.6 |

| H661 (Lung Carcinoma) | 5.0 |

| Hep3B (Hepatoma) | 4.5 |

| A498 (Renal Carcinoma) | 3.0 |

The compound inhibited cell proliferation in a concentration-dependent manner, particularly affecting the S phase of the cell cycle .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within microbial and cancerous cells. For instance, it may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation .

Case Study: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics, enhancing their efficacy .

Case Study: Cancer Cell Line Testing

Another investigation focused on the effects of this compound on various cancer cell lines, revealing that it induced apoptosis in NPC-TW01 cells through the activation of caspase pathways. This finding positions the compound as a potential candidate for further development in cancer therapeutics .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its unique chemical structure allows it to interact with biological targets effectively, making it a valuable compound for future research and development in pharmaceuticals.

Q & A

Q. What are the standard synthetic routes for N-isopropyl-2-(naphthalen-1-yloxy)acetamide and its derivatives?

The compound is typically synthesized via 1,3-dipolar cycloaddition between azides and alkynes. For example:

- Reagents : Copper-catalyzed "click" reactions (Cu(OAc)₂) in tert-butanol/water (3:1) at room temperature for 6–8 hours .

- Key intermediates : (Prop-2-yn-1-yloxy)naphthalene (alkyne) and substituted 2-azido-N-phenylacetamides (azides) .

- Purification : Recrystallization in ethanol after extraction with ethyl acetate and drying over Na₂SO₄ .

Q. How is structural characterization performed for this compound?

A multi-technique approach is used:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic protons (δ 7.2–8.4 ppm) and acetamide/ether linkages (e.g., –OCH₂ at δ 5.4 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₁₈N₅O₄: 404.1359 calculated vs. 404.1348 observed) .

Q. What are the primary structural features influencing reactivity?

- Naphthyloxy group : Enhances π-π stacking interactions, critical for crystallinity and biological target binding .

- Acetamide backbone : Facilitates hydrogen bonding and solubility in polar solvents .

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring modulate electronic properties and reaction kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective triazole formation?

- Solvent polarity : Polar solvents (e.g., tert-butanol/water) improve Cu(I) catalyst stability and regioselectivity .

- Substituent tuning : Electron-rich aryl azides favor 1,4-disubstituted triazoles, while electron-poor variants may shift regiochemistry .

- Kinetic monitoring : TLC (hexane:ethyl acetate 8:2) tracks reaction progress to minimize byproducts .

Q. What strategies resolve data contradictions in spectroscopic analysis?

- Cross-validation : Compare ¹H NMR shifts with computational predictions (e.g., DFT) to confirm assignments .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL) resolves ambiguous NOE or coupling constants .

- HRMS isotopic patterns : Verify molecular formulas when NMR signals overlap (e.g., aromatic protons in naphthalene vs. triazole) .

Q. How does the compound interact with biological targets?

- Molecular docking : Computational models predict binding to enzymes (e.g., kinases) via naphthyl π-stacking and acetamide H-bonding .

- In vitro assays : Test inhibition of cancer cell lines (IC₅₀) or microbial growth (MIC) to quantify activity .

- SAR studies : Modify substituents (e.g., –Cl, –OCH₃) to correlate structure with potency .

Q. What crystallographic challenges arise during structure refinement?

- Disorder modeling : Use SHELXL’s PART instruction to resolve naphthalene ring disorder in low-symmetry space groups .

- Twinned data : Employ HKLF5 format in SHELXL for high-resolution refinement of twinned crystals .

- Validation tools : Check R1/wR2 convergence and ADDSYM alerts in PLATON to avoid overfitting .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.